molecular formula C6H10ClN3 B7983258 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride

1-(Azetidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B7983258
M. Wt: 159.62 g/mol
InChI Key: SQGVHCFHGIYGJG-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-pyrazole hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrazole ring directly attached to an azetidine moiety (a four-membered saturated ring with three carbons and one nitrogen). Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 224.13 g/mol and CAS number 1221715-95-2 . This compound is typically synthesized via microwave-assisted coupling reactions and purified using column chromatography .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-8-9(3-1)6-4-7-5-6;/h1-3,6-7H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGVHCFHGIYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketone Derivatives

The cyclocondensation approach remains a foundational method for constructing the pyrazole core. In this route, hydrazine derivatives react with β-diketones under acidic or basic conditions to form the pyrazole ring, followed by azetidine functionalization. A representative protocol involves reacting hydrazine hydrate with ethyl acetoacetate in ethanol at reflux (78°C, 6 hours) to yield 1H-pyrazole-3-carboxylate. Subsequent N-alkylation with azetidin-3-yl methanesulfonate in the presence of potassium carbonate (DMF, 80°C, 12 hours) introduces the azetidine moiety .

Table 1: Cyclocondensation Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventEthanol6895.2
Catalystp-Toluenesulfonic acid7296.8
Reaction Temperature78°C7597.1
Reaction Time6 hours6895.5

Post-alkylation, hydrochlorination with gaseous HCl in dichloromethane (0°C, 2 hours) affords the hydrochloride salt with 89% isolated yield .

Aza-Michael Addition for Azetidine Ring Functionalization

The aza-Michael addition enables direct coupling of pre-formed azetidine derivatives to pyrazole intermediates. A two-step sequence involves synthesizing tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate via Horner–Wadsworth–Emmons reaction, followed by deprotection using zeolite H-Y in dichloromethane (25°C, 4 hours) to yield 3-(cyanomethylene)azetidine hydrochloride . This intermediate undergoes nucleophilic addition with 1H-pyrazole in the presence of DBU (1,8-diazabicycloundec-7-ene) at 60°C for 8 hours, achieving 74% conversion.

Critical Factors:

  • Solvent Polarity: DMF enhances reaction kinetics compared to THF (k = 0.18 h⁻¹ vs. 0.09 h⁻¹) .

  • Catalyst Loading: 10 mol% DBU maximizes yield without promoting side reactions .

  • Temperature Control: Exceeding 70°C accelerates decomposition, reducing yield by 22% .

Catalytic Cross-Coupling for Regioselective Synthesis

Palladium-catalyzed cross-coupling addresses challenges in regioselectivity during azetidine-pyrazole linkage. A Suzuki-Miyaura reaction between 4-bromo-1H-pyrazole and azetidin-3-ylboronic acid pinacol ester exemplifies this approach:

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C, 12 hours

This method achieves 82% yield with >99% regioselectivity for the 1-position of pyrazole .

Table 2: Cross-Coupling Catalyst Comparison

CatalystYield (%)Selectivity (%)
Pd(OAc)₂/XPhos7598
PdCl₂(dppf)6895
NiCl₂(dppe)4288

Solid-Phase Synthesis for High-Throughput Applications

Automated solid-phase synthesis utilizes Wang resin functionalized with a hydroxymethyl linker. The protocol involves:

  • Resin Activation: Treat with 1,1'-carbonyldiimidazole (CDI) in DMF (25°C, 2 hours).

  • Pyrazole Immobilization: Couple 1H-pyrazole-4-carboxylic acid using DIC/HOBt (3 hours).

  • Azetidine Coupling: React with azetidin-3-amine hydrochloride and PyBOP (12 hours).

  • Cleavage: Treat with 20% TFA/DCM to release the product (94% purity) .

This method supports parallel synthesis of 96 analogs in <48 hours, ideal for medicinal chemistry campaigns.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times. A representative procedure involves irradiating a mixture of hydrazine, diketone, and azetidin-3-yl mesylate in acetonitrile at 120°C (150 W, 45 minutes), yielding 80% product versus 62% under conventional heating .

Advantages:

  • Energy efficiency (ΔT = 40°C/min vs. 5°C/min conventionally).

  • Suppressed side reactions (e.g., over-alkylation reduced by 37%) .

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient).

  • Recrystallization: Ethanol/water (4:1) at −20°C affords needle-like crystals (mp 214–216°C) .

Characterization:

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (s, 1H, pyrazole-H), 4.31 (m, 1H, azetidine-H), 3.95–3.45 (m, 4H, azetidine-CH₂) .

  • HPLC: Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN) .

Industrial-Scale Production Insights

A patented kilogram-scale process highlights:

  • Cost Efficiency: Using zeolite H-Y reduces tert-butyl carbamate deprotection costs by 40% .

  • Sustainability: Solvent recovery systems achieve 92% DMF reuse .

  • Quality Control: In-line FTIR monitors reaction progression, ensuring ≤0.5% impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of N-substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-yl)-1H-pyrazole hydrochloride has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that this compound exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The following table summarizes its antimicrobial efficacy:
Bacterial StrainInhibition Zone (mm)
Escherichia coli18
Staphylococcus aureus20
Klebsiella pneumoniae15

This suggests potential applications in treating bacterial infections.

  • Anti-inflammatory Effects : In vitro studies have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .
  • Anticancer Potential : Preliminary research suggests that the compound may induce apoptosis in cancer cells. For instance, it has demonstrated activity against various cancer cell lines, as shown in the following table:
CompoundCell LineIC50 (µM)
22aHCT-1512.5
22cNCl H-52210.0
22eT47D8.0
22fHepG215.0

These findings warrant further investigation into its anticancer properties .

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets : The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
  • Signaling Pathways : It can modulate key signaling pathways such as NF-κB and MAPK, leading to its biological effects .

Comparative Studies

When compared to similar compounds, such as azetidine derivatives and other pyrazole-based drugs, this compound stands out for its unique combination of structural features that enhance its biological activity.

CompoundBiological ActivityRemarks
Azetidine DerivativeModerate antibacterialLacks pyrazole moiety
1-(Azetidin-3-yl)-4-methylpyrazoleStrong antimicrobial and anti-inflammatoryUnique structure enhances activity
1H-Pyrazole DerivativeAnticancer propertiesLess effective against inflammation

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Activity Study : A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating potential for development into a therapeutic agent.
  • Anti-inflammatory Research : In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting viability as a treatment option for inflammatory conditions.
  • Cancer Cell Studies : Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
1-(Azetidin-3-yl)-1H-pyrazole HCl C₆H₁₁Cl₂N₃ 224.13 1221715-95-2 Unsubstituted pyrazole, azetidine
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole diHCl C₇H₁₃Cl₂N₃ 210.11 1311313-93-5 Methyl at pyrazole-4, dihydrochloride
1-(Piperidin-3-yl)-1H-pyrazole-3-COOH HCl C₉H₁₄ClN₃O₂ 247.69 1955556-64-5 Piperidine, carboxylic acid
3-Amino-5-ethyl-1H-pyrazole HCl C₅H₁₀ClN₃ 147.61 1238864-53-3 Amino at pyrazole-3, ethyl at C5

Research Findings and Pharmacological Implications

  • Azetidine vs. Piperidine/Pyrrolidine : Azetidine’s smaller ring increases ring strain, which can enhance binding affinity in rigid enzyme pockets but may reduce metabolic stability compared to larger rings .
  • Substituent Effects : Bromine (in 4-bromo analogs) improves target engagement via halogen bonding but complicates synthesis . Methyl groups balance hydrophobicity and solubility .
  • Salt Forms: Dihydrochloride salts (e.g., 1-(azetidin-3-yl)-4-methyl-1H-pyrazole diHCl) generally exhibit higher aqueous solubility than monohydrochloride forms, critical for oral bioavailability .

Biological Activity

1-(Azetidin-3-yl)-1H-pyrazole hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of azetidine and pyrazole rings. The chemical formula is C5H8ClN3C_5H_8ClN_3 with a molecular weight of approximately 176.6 g/mol. The presence of these moieties contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans25 μg/mL

The compound's mechanism of action likely involves interactions with bacterial cell membranes and inhibition of key metabolic pathways, although specific molecular targets remain to be fully elucidated.

2. Anticancer Activities

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (μM)Mechanism of Action
MCF-77.9Induction of apoptosis
A5490.51Cell cycle arrest at G1/S checkpoint

The anticancer effects are attributed to its ability to modulate signaling pathways such as NF-κB and MAPK, which are crucial in regulating cell survival and apoptosis .

The precise mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory and cancer pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to various receptors, altering their signaling cascades and leading to therapeutic effects.

These interactions are facilitated by non-covalent bonding mechanisms such as hydrogen bonding and π-π interactions .

Study on Antimicrobial Activity

In a recent study, researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains using the agar disc diffusion method. Results showed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Investigation into Anticancer Effects

Another study focused on the compound's effects on MCF-7 breast cancer cells. The findings indicated that treatment with varying concentrations led to a significant increase in apoptotic cells, suggesting that the compound could be developed as a potential therapeutic agent for breast cancer management .

Q & A

Basic: What are the key synthetic routes for 1-(Azetidin-3-yl)-1H-pyrazole hydrochloride, and how can purity be verified?

Methodological Answer:
The synthesis typically involves coupling azetidine derivatives with functionalized pyrazole precursors. A common approach is the nucleophilic substitution of a tert-butyl-protected azetidine (e.g., 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid) followed by acidic deprotection to yield the hydrochloride salt . Brominated analogs (e.g., 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride) suggest halogenation as a viable route for further derivatization .
Purity Verification:

  • HPLC : Use ≥98% purity thresholds with C18 columns and UV detection at 254 nm, as validated for structurally related azetidine-pyrazole hybrids .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 238.52 g/mol for brominated analogs) and isotopic patterns .

Advanced: How does the azetidine ring’s conformational flexibility influence reactivity in cross-coupling reactions?

Methodological Answer:
The azetidine ring’s strained three-membered structure enhances nucleophilicity at the nitrogen, enabling efficient Buchwald–Hartwig aminations or Suzuki–Miyaura couplings. However, steric hindrance from the bicyclic system may require tailored ligands (e.g., BippyPhos derivatives) to stabilize transition states . Comparative studies with piperidine analogs show azetidine derivatives exhibit faster reaction kinetics but lower thermal stability, necessitating controlled temperatures (e.g., 0–25°C) during catalysis .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., azetidine CH₂ at δ 3.2–3.8 ppm, pyrazole CH at δ 7.1–7.5 ppm) and confirm regiochemistry .
  • FT-IR : Detect N–H stretches (3200–3400 cm⁻¹) and hydrochloride counterion Cl⁻ vibrations (2400–2600 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of the azetidine-pyrazole core, critical for structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate N-alkylation side reactions during pyrazole ring functionalization?

Methodological Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups on the azetidine nitrogen to prevent unwanted alkylation. Deprotect with HCl/dioxane post-functionalization .
  • Regioselective Catalysis : Employ palladium catalysts with bulky ligands (e.g., Cy-BippyPhos) to direct reactions to the pyrazole C4 position, avoiding N1/N2 competition .
  • pH Control : Conduct reactions in mildly acidic conditions (pH 4–5) to protonate the azetidine nitrogen, reducing its nucleophilicity .

Basic: How does pH affect the compound’s stability, and what storage conditions are recommended?

Methodological Answer:

  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but prone to decomposition above pH 7 due to azetidine ring hydrolysis .
  • Storage : Store desiccated at –20°C for long-term stability. For short-term use, room temperature under argon is acceptable if humidity is controlled (<30% RH) .

Advanced: How can computational modeling predict binding affinities of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like kinases or GPCRs. Focus on the azetidine nitrogen’s hydrogen-bonding potential and pyrazole’s aromatic stacking .
  • MD Simulations : Assess conformational dynamics of the azetidine ring in solvated environments (e.g., explicit water models) to predict pharmacokinetic properties .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H333) .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How to resolve contradictions in SAR data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., oxidized azetidine derivatives) that may contribute to in vivo efficacy .
  • Protein Binding Assays : Quantify serum albumin binding via equilibrium dialysis to explain reduced free drug concentrations in vivo .

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